Endo vs. Exo Isomer: Superior HIF Inhibitory Activity of Endo-Constrained Scaffold Demonstrated in Dual-Luciferase Assay
The endo stereochemical configuration at the bridgehead hydroxyl (as present in CAS 1246947-33-0 and its downstream derivatives) provides superior biological activity compared to the corresponding exo isomer. In a hypoxia response element (HRE) dual-luciferase reporter assay, the endo isomer of a 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound (HST3782, endo configuration) exhibited significantly greater HIF inhibitory potency than its exo counterpart (compound 8b), as confirmed by 2D-NOESY structural analysis [1]. The endo isomer achieved an IC50 of 1.028 μmol/L in the HRE dual-luciferase assay [1].
| Evidence Dimension | HIF inhibitory activity (IC50) and relative potency comparison |
|---|---|
| Target Compound Data | Endo isomer (HST3782): IC50 = 1.028 μmol/L [1] |
| Comparator Or Baseline | Exo isomer (compound 8b): inferior inhibitory effects [1] |
| Quantified Difference | Endo isomer demonstrated superior inhibitory effects; exo isomer showed reduced activity [1] |
| Conditions | Hypoxia response element (HRE) dual-luciferase reporter assay; 2D-NOESY structural confirmation [1] |
Why This Matters
This direct stereochemical comparison quantifies the functional consequence of the endo configuration present in 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, validating its selection over exo isomers for HIF-targeting drug discovery programs.
- [1] Cai, L.; et al. Screening and Identification of Hypoxia-Inducible Factor Signaling Inhibitor with Antiangiogenic Activity. Pharmaceutical Fronts. 2024, 06(04), e421-e429. DOI: 10.1055/s-0044-1792145. View Source
